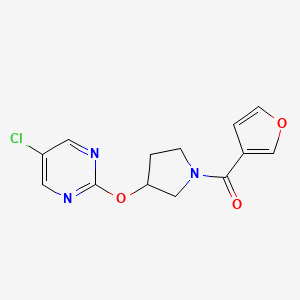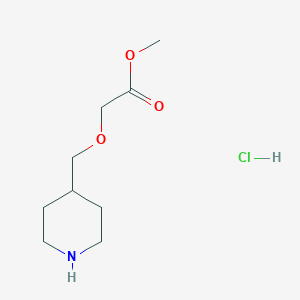
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone” is a compound that falls under the class of pyrrolidines . It has a molecular formula of C13H12ClN3O3 and a molecular weight of 293.71.
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a chloropyrimidinyl group and a furanyl group.Scientific Research Applications
Synthesis and Biological Evaluation
One area of research involves the synthesis of novel pyrazoline and pyrimidine derivatives showing significant biological activities, including anti-inflammatory and antibacterial properties. For example, a study by Ravula et al. (2016) demonstrated the successful synthesis of pyrazoline derivatives with promising anti-inflammatory and antibacterial activities, highlighting the compound's potential as a molecular template for further pharmaceutical development (Ravula et al., 2016).
Antiviral Applications
Another research direction explores the antiviral applications of derivatives, particularly against HIV. Galal et al. (2010) synthesized benzofuran-transition metal complexes, demonstrating that these new compounds exhibit potent HIV inhibitory activity, outperforming the standard Atevirdine in some cases (Galal et al., 2010).
Antimicrobial and Anticancer Agents
The compound's derivatives have been investigated for their antimicrobial and anticancer activities. Hafez et al. (2016) reported the synthesis of pyrazole derivatives with significant antimicrobial and higher anticancer activities compared to the reference drug doxorubicin, suggesting the potential of these compounds in developing new therapeutic agents (Hafez et al., 2016).
Hemolytic Profile and Safety Evaluation
The safety profile, specifically the hemolytic potential of novel tri-heterocyclic benzamides containing oxadiazoles (derivatives related to the compound ), has been evaluated. Abbasi et al. (2018) focused on assessing the hemolytic activity of these compounds, contributing to the understanding of their safety profile for further pharmaceutical applications (Abbasi et al., 2018).
Mechanism of Action
The mechanism of action of this compound is not specified in the available resources. Pyrrolidine compounds are widely used in drug discovery due to their ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .
Properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c14-10-5-15-13(16-6-10)20-11-1-3-17(7-11)12(18)9-2-4-19-8-9/h2,4-6,8,11H,1,3,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNTZVOQIJBMQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-fluorophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2601371.png)
![2-(4-Ethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2601372.png)


![N-[(4-fluorophenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B2601376.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2601378.png)
![(Z)-ethyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-benzo[c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2601379.png)
![5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2601380.png)


![ethyl 5-[N-(4-ethylbenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2601386.png)
![5-(1,3,4-Thiadiazol-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2601390.png)
![N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide](/img/structure/B2601392.png)
